Enhanced Lipophilicity (XLogP3) Compared to Non-Fluorinated Analogs
[3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl]methanamine exhibits a higher calculated lipophilicity (XLogP3 = 0.8) compared to its non-fluorinated 3-substituted analog, [3-(4-methylpiperazin-1-yl)phenyl]methanamine (XLogP3 = 0.7) [1][2]. This difference is also observed relative to the 4-substituted analog, [4-(4-methylpiperazin-1-yl)phenyl]methanamine (XLogP3 = 0.7) [3].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | [3-(4-methylpiperazin-1-yl)phenyl]methanamine (XLogP3 = 0.7); [4-(4-methylpiperazin-1-yl)phenyl]methanamine (XLogP3 = 0.7) |
| Quantified Difference | +0.1 unit increase in XLogP3 |
| Conditions | Computed XLogP3 values from PubChem (Release 2025.09.15) |
Why This Matters
A higher XLogP3 value suggests improved membrane permeability, which can be a critical factor for optimizing oral bioavailability and CNS penetration in drug candidates.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 102813292, 1-(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)methanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/102813292 View Source
- [2] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4961252, 3-(4-Methyl-1-piperazinyl)benzenemethanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4961252 View Source
- [3] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2776493, [4-(4-Methylpiperazin-1-yl)phenyl]methanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2776493 View Source
